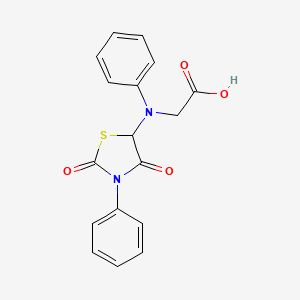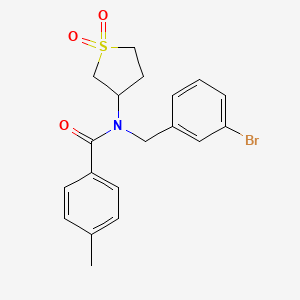![molecular formula C23H17NOS B15098871 10-(3-Methylphenyl)-9-thia-2-azatetracyclo[9.7.0.0^{3,8}.0^{13,18}]octadeca-1,3(8),4,6,13(18),14,16-heptaen-12-one](/img/structure/B15098871.png)
10-(3-Methylphenyl)-9-thia-2-azatetracyclo[9.7.0.0^{3,8}.0^{13,18}]octadeca-1,3(8),4,6,13(18),14,16-heptaen-12-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(3-Methylphenyl)-9-thia-2-azatetracyclo[9.7.0.0{3,8}.0{13,18}]octadeca-1,3(8),4,6,13(18),14,16-heptaen-12-one is a complex organic compound characterized by its unique tetracyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Methylphenyl)-9-thia-2-azatetracyclo[9.7.0.0{3,8}.0{13,18}]octadeca-1,3(8),4,6,13(18),14,16-heptaen-12-one typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the 3-methylphenyl group and other functional groups. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate cyclization and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
化学反应分析
Types of Reactions
10-(3-Methylphenyl)-9-thia-2-azatetracyclo[9.7.0.0{3,8}.0{13,18}]octadeca-1,3(8),4,6,13(18),14,16-heptaen-12-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the tetracyclic ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
10-(3-Methylphenyl)-9-thia-2-azatetracyclo[9.7.0.0{3,8}.0{13,18}]octadeca-1,3(8),4,6,13(18),14,16-heptaen-12-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
作用机制
The mechanism of action of 10-(3-Methylphenyl)-9-thia-2-azatetracyclo[9.7.0.0{3,8}.0{13,18}]octadeca-1,3(8),4,6,13(18),14,16-heptaen-12-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
- 10-Phenyl-9-thia-2-azatetracyclo[9.7.0.0{3,8}.0{13,18}]octadeca-1,3(8),4,6,13(18),14,16-heptaen-12-one
- 10-(4-Methylphenyl)-9-thia-2-azatetracyclo[9.7.0.0{3,8}.0{13,18}]octadeca-1,3(8),4,6,13(18),14,16-heptaen-12-one
Uniqueness
10-(3-Methylphenyl)-9-thia-2-azatetracyclo[9.7.0.0{3,8}.0{13,18}]octadeca-1,3(8),4,6,13(18),14,16-heptaen-12-one is unique due to the specific positioning of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds.
属性
分子式 |
C23H17NOS |
|---|---|
分子量 |
355.5 g/mol |
IUPAC 名称 |
11-(3-methylphenyl)-11,11a-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C23H17NOS/c1-14-7-6-8-15(13-14)23-20-21(16-9-2-3-10-17(16)22(20)25)24-18-11-4-5-12-19(18)26-23/h2-13,20,23H,1H3 |
InChI 键 |
HEBTXPGHJAJQOE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2C3C(=NC4=CC=CC=C4S2)C5=CC=CC=C5C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-5-(3-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B15098801.png)
![4-(2-fluorophenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B15098803.png)
![Ethyl 1-(2-naphtho[2,1-b]furanylacetyl)piperidine-4-carboxylate](/img/structure/B15098807.png)

![(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B15098818.png)
![(5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15098833.png)
![(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B15098837.png)

![N-(3,5-dimethoxyphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15098848.png)
![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)aceta mide](/img/structure/B15098851.png)
![(2E)-3-(2,4-dichlorophenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide](/img/structure/B15098853.png)
![(5Z)-5-(2-chlorobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15098855.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15098865.png)
![(2Z)-6-benzyl-2-[4-(hexyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15098877.png)
